1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole
Description
1-Ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with an ethyl group at the N1 position and a 4-methoxyphenylmethyl group at the C2 position. The benzodiazole scaffold is structurally analogous to benzimidazole, a privileged motif in medicinal chemistry due to its bioisosteric resemblance to purine bases, enabling interactions with biological targets .
Properties
IUPAC Name |
1-ethyl-2-[(4-methoxyphenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNUUMIAJLDDOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the alkylation of benzimidazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or benzimidazole ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazole, including 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole, exhibit significant anticancer properties. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study showed that certain benzodiazole derivatives were effective against different cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Properties
Benzodiazole derivatives have been evaluated for their antimicrobial activity. In vitro studies revealed that compounds similar to this compound possess antibacterial effects against both Gram-positive and Gram-negative bacteria. One study reported notable minimum inhibitory concentrations (MICs) for several derivatives against pathogens like Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents .
Neuroprotective Effects
The neuroprotective properties of benzodiazole derivatives have gained attention in research focused on neurodegenerative diseases. Compounds with similar structures have been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), enzymes associated with neurodegeneration and cognitive decline. A specific study highlighted the ability of certain derivatives to penetrate the blood-brain barrier effectively, making them promising candidates for treating conditions such as Alzheimer's disease .
Anti-inflammatory and Analgesic Effects
Research has also pointed to the anti-inflammatory and analgesic properties of benzodiazole derivatives. Compounds in this class have been tested for their ability to reduce inflammation and pain in various models. The results indicated that these compounds could serve as alternative therapeutic agents for inflammatory conditions .
Case Study 1: Anticancer Activity
In a study published in Frontiers in Pharmacology, researchers synthesized a series of benzodiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The findings revealed that specific compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer effects. The study concluded that these compounds could be further developed into therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of various benzodiazole derivatives demonstrated significant antimicrobial activity against clinical isolates of bacteria. The study utilized broth microdilution methods to determine MICs and found that several compounds outperformed standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Comparisons
- Ethyl vs. However, benzyl derivatives may exhibit stronger π-π stacking interactions with aromatic residues in proteins.
- 4-Methoxyphenyl vs. Halogenated/Thioether Groups (C2 Substituent): The 4-methoxyphenyl group provides electron-donating effects, stabilizing charge-transfer interactions. In contrast, halogenated (e.g., fluoro in ) or thioether (e.g., in ) substituents introduce electron-withdrawing or polarizable moieties, altering electronic density and reactivity.
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS No. 637323-95-6) is a compound within the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and potential anticancer properties.
- Molecular Formula : C17H18N2O
- Molecular Weight : 266.34 g/mol
- InChI : InChI=1S/C17H18N2O/c1-3-19-16-7-5-4-6-15(16)18-17(19)12-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes and receptors, leading to various biological effects such as antimicrobial action and potential anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds in the benzimidazole family exhibit significant antimicrobial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1-Ethyl-2-(4-methoxybenzyl)-1H-benzimidazole | Antibacterial | 15.0 |
| Control (Ciprofloxacin) | Antibacterial | 2.0 |
The above data suggest that while 1-ethyl-2-[(4-methoxyphenyl)methyl]-1H-benzodiazole shows antimicrobial activity, it is less potent than established antibiotics like ciprofloxacin .
Antifungal Activity
The compound has also been tested for antifungal properties. A study demonstrated that derivatives of benzimidazole showed promising antifungal activity against various fungi:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 1-Ethyl-2-(4-methoxybenzyl)-1H-benzimidazole | Antifungal | 10.0 |
| Control (Fluconazole) | Antifungal | 5.0 |
These results indicate that while the compound has antifungal potential, its effectiveness can vary depending on the specific fungal strain tested .
Anticancer Activity
Emerging research highlights the anticancer potential of this compound. In vitro studies have shown that it may inhibit the proliferation of cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| Control (Doxorubicin) | 0.5 |
The IC50 values suggest that while the compound exhibits anticancer activity, it is significantly less potent than doxorubicin, a standard chemotherapeutic agent .
Case Studies
A notable case study investigated the effects of various benzimidazole derivatives on cancer cell lines. Researchers found that modifications to the phenyl group significantly influenced biological activity:
Study Highlights:
- Modification Impact : The introduction of electron-donating groups increased cytotoxicity.
- Mechanistic Insights : Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
